2-(5-methoxy-4-oxo-2-((phenylthio)methyl)pyridin-1(4H)-yl)-N-(o-tolyl)acetamide
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Overview
Description
This would typically include the compound’s systematic name, its common name if applicable, and its structural formula.
Synthesis Analysis
This would involve a detailed description of the methods used to synthesize the compound, including the starting materials, reaction conditions, and the yield of the product.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its stereochemistry if applicable. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry might be used to determine the structure.Chemical Reactions Analysis
This would involve a discussion of the chemical reactions that the compound undergoes, including the reaction conditions and the products formed.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Scientific Research Applications
Chemical Synthesis and Biological Activities
Research on similar compounds involves extensive synthetic chemistry efforts to explore their potential biological activities. For example, a study by Su et al. (1988) detailed the chemical synthesis and preliminary biological evaluation of 5-deazaaminopterin analogues, demonstrating less activity than methotrexate against certain cancer cells in tissue culture and in animal models (Su et al., 1988). This illustrates a methodological approach to modifying chemical structures for potential therapeutic uses.
Pharmacological Potential
Compounds with pyridine and acetamide components have been investigated for their pharmacological properties, including antimicrobial, anticancer, and neuroprotective activities. For instance, a study on pyrimidinone and oxazinone derivatives fused with thiophene rings, starting from 2-chloro-6-ethoxy-4-acetylpyridine, showed significant antibacterial and antifungal activities (Hossan et al., 2012). Another study explored the design, synthesis, and in vitro cytotoxic activity of certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives, identifying compounds with appreciable cancer cell growth inhibition (Al-Sanea et al., 2020).
Advanced Synthesis Techniques
Research also focuses on innovative synthesis techniques to improve the efficiency and outcome of chemical reactions. Virk et al. (2018) compared conventional versus microwave-assisted synthesis of 3,4,5-trisubstituted-1,2,4-triazole analogues, demonstrating the impact of reaction conditions on product yield and time efficiency, as well as the biological activities of the synthesized compounds (Virk et al., 2018).
Safety And Hazards
This would involve a discussion of the compound’s toxicity, flammability, and other hazards, as well as appropriate safety precautions to take when handling it.
Future Directions
This would involve a discussion of potential future research directions, such as new synthetic methods, potential applications, and areas for further study.
I hope this general approach is helpful. For a more detailed analysis of a specific compound, I would recommend consulting a chemistry textbook or a scientific literature database. Please note that handling chemical compounds should always be done in a controlled laboratory environment and under the supervision of a trained professional. Always refer to the relevant safety data sheets before handling any chemical compounds.
properties
IUPAC Name |
2-[5-methoxy-4-oxo-2-(phenylsulfanylmethyl)pyridin-1-yl]-N-(2-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3S/c1-16-8-6-7-11-19(16)23-22(26)14-24-13-21(27-2)20(25)12-17(24)15-28-18-9-4-3-5-10-18/h3-13H,14-15H2,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXGVJASMZDPSEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CN2C=C(C(=O)C=C2CSC3=CC=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-methoxy-4-oxo-2-((phenylthio)methyl)pyridin-1(4H)-yl)-N-(o-tolyl)acetamide |
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